molecular formula C9H9BrClF2N B6270984 1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride CAS No. 2624123-07-3

1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

Cat. No.: B6270984
CAS No.: 2624123-07-3
M. Wt: 284.53 g/mol
InChI Key: OBYFXNZNDNEQGO-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a bromophenyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-bromobenzylamine with difluorocarbene, generated in situ from a difluoromethylating agent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the bromophenyl and difluorocyclopropane groups can enhance binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
  • 1-(4-fluorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
  • 1-(4-methylphenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

Uniqueness

1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

2624123-07-3

Molecular Formula

C9H9BrClF2N

Molecular Weight

284.53 g/mol

IUPAC Name

1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H8BrF2N.ClH/c10-7-3-1-6(2-4-7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H

InChI Key

OBYFXNZNDNEQGO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)(C2=CC=C(C=C2)Br)N.Cl

Purity

94

Origin of Product

United States

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